molecular formula C15H18N2O5S2 B11201532 Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate

Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B11201532
M. Wt: 370.4 g/mol
InChI Key: PHJXQOPJNXJNMW-UHFFFAOYSA-N
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Description

Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling with the piperidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative with excellent UV-Visible absorption properties.

    2-(3-ethyl-1,2-oxazol-5-yl)acetic acid: Another oxazole derivative with different functional groups.

Uniqueness

Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate is unique due to its combination of oxazole, thiophene, and piperidine rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 1-[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C15H18N2O5S2/c1-2-21-15(18)11-6-9-17(10-7-11)24(19,20)14-4-3-13(23-14)12-5-8-16-22-12/h3-5,8,11H,2,6-7,9-10H2,1H3

InChI Key

PHJXQOPJNXJNMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

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